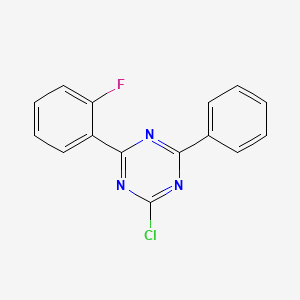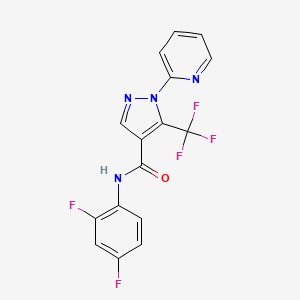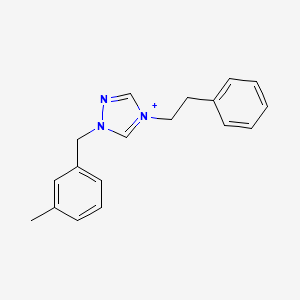
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate is a complex organic compound that features a phthalimide group linked to a nicotinate moiety via a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the phthalimide derivative, which is then linked to the nicotinate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
- 4-(1,3-Dioxoisoindolin-2-yl)butanamide
- 4-(1,3-Dioxoisoindolin-2-yl)methyl-1-methoxypyridinium tetrafluoroborate
Uniqueness
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)butyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-26-16-15(9-6-10-20-16)19(24)25-12-5-4-11-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-3,6-10H,4-5,11-12H2,1H3 |
InChI-Schlüssel |
QTUOWHOWRQMROQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)

![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)

![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)

![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13361032.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)

![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
